2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride 2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803605-91-5
VCID: VC2896547
InChI: InChI=1S/C9H15NO.ClH/c1-11-9-5-2-6-4-10-8(9)7(6)3-5;/h5-10H,2-4H2,1H3;1H
SMILES: COC1C2CC3CNC1C3C2.Cl
Molecular Formula: C9H16ClNO
Molecular Weight: 189.68 g/mol

2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride

CAS No.: 1803605-91-5

Cat. No.: VC2896547

Molecular Formula: C9H16ClNO

Molecular Weight: 189.68 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride - 1803605-91-5

Specification

CAS No. 1803605-91-5
Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
IUPAC Name 2-methoxy-4-azatricyclo[4.2.1.03,7]nonane;hydrochloride
Standard InChI InChI=1S/C9H15NO.ClH/c1-11-9-5-2-6-4-10-8(9)7(6)3-5;/h5-10H,2-4H2,1H3;1H
Standard InChI Key NINJXWOBIRUYMW-UHFFFAOYSA-N
SMILES COC1C2CC3CNC1C3C2.Cl
Canonical SMILES COC1C2CC3CNC1C3C2.Cl

Introduction

Chemical Identification and Structural Characteristics

Basic Identification Parameters

2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride is a chemical compound with the CAS registry number 1803605-91-5. This compound features a distinctive tricyclic structure with an incorporated nitrogen atom and a methoxy substituent at the 2-position, forming a hydrochloride salt . The systematic naming follows the IUPAC nomenclature with the tricyclo[4.2.1.0,3,7] notation indicating its unique bridged ring system.

Molecular Properties and Formula

The compound possesses a well-defined molecular architecture with empirical formula C9H16ClNO and a calculated molecular weight of 189.68 g/mol . The structure consists of a tricyclic backbone with strategically positioned functional groups that contribute to its chemical reactivity and potential applications. The presence of the methoxy group (-OCH3) at the 2-position and the nitrogen atom (aza) at the 4-position creates distinct electron distribution patterns that influence its chemical behavior.

Physical and Chemical Properties

Structural Analysis

The azatricyclic framework of this compound forms a rigid three-dimensional structure with constrained conformational flexibility. This characteristic makes it potentially valuable as a molecular scaffold for various chemical applications. The compound contains one nitrogen atom which serves as a hydrogen bond acceptor, while the methoxy group provides both hydrogen bond accepting capacity and hydrophobic interactions . These features contribute to its potential binding capabilities with biological macromolecules.

Comparative Structural Analysis

When compared to other azatricyclic compounds such as 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one (CID 303980), the target compound lacks the double bond and ketone functionality but contains a methoxy substituent instead . Unlike 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol hydrochloride, which has an oxa (oxygen) bridge in addition to the aza (nitrogen) component, our compound of interest maintains a purely carbon-based tricyclic framework aside from the heteroatom functionalities .

QuantityPrice (EUR)
50 mg666.00 €
500 mg1,853.00 €

These relatively high prices per milligram suggest limited large-scale production and indicate its current status as a specialized research chemical rather than a bulk commodity .

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Properties

When evaluating 2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride in the context of related tricyclic amine derivatives, several important comparisons emerge:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochlorideC9H16ClNO189.68Methoxy at 2-position, nitrogen at 4-position, hydrochloride salt
3-Azatricyclo[4.2.1.02,5]non-7-en-4-oneC8H9NO135.16Contains ketone functionality and double bond, no methoxy group
9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol hydrochlorideC9H16ClNO2191.65Contains both oxygen and nitrogen bridges, hydroxyl group at 7-position

This comparison highlights the unique structural features of 2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride relative to other azatricyclic compounds .

Research Implications and Future Directions

Scaffold Diversification Opportunities

The presence of the methoxy group offers a synthetic handle for diversification through various chemical transformations:

  • Demethylation to generate a hydroxyl group that can be further functionalized

  • Conversion to other alkoxy groups with different steric and electronic properties

  • Replacement with amino, thiol, or halogen functionalities to modulate physicochemical properties

These modifications could generate libraries of analogues with potentially diverse biological activities or catalytic properties.

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